Product packaging for Episappanol(Cat. No.:)

Episappanol

Cat. No.: B1643292
M. Wt: 304.29 g/mol
InChI Key: MPGFEHZDABUJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Stereochemical Configuration

Episappanol is systematically named (3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol , reflecting its chromane backbone substituted with hydroxyl groups at positions 3, 4, and 7, and a 3,4-dihydroxybenzyl moiety at position 3. The stereochemical configuration at C-3 and C-4 is critical, with both centers exhibiting R configurations, distinguishing it from its diastereomer sappanol (3R,4S).

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₆O₆ corresponds to a molecular weight of 304.29 g/mol , as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data. Elemental analysis aligns with the theoretical composition: 63.15% carbon, 5.30% hydrogen, and 31.55% oxygen.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectral Data Interpretation

This compound’s structure is validated by ¹H-NMR and ¹³C-NMR spectra:

  • ¹H-NMR (400 MHz, CD₃OD) : Key signals include δ 6.75 (s, H-7), 6.34 (s, H-6), and 5.00 (d, J = 6.96 Hz, H-5), with aliphatic methylene protons at δ 2.63–2.89 (H-9).
  • ¹³C-NMR (100 MHz, CD₃OD) : Distinctive carbons at δ 78.8 (C-4), 71.7 (C-3), and 157.2 (C-8a), corroborating the chromane skeleton.

Table 1: Key NMR Assignments for this compound

Position δH (ppm) δC (ppm) Multiplicity Correlation (HMBC)
C-3 3.60 (s) 71.7 Singlet C-4, C-9, C-4a
C-4 - 78.8 - C-3, C-5, C-8a
C-7 6.75 (s) 160.5 Singlet C-5, C-8, C-8a
C-9 2.63–2.89 (m) 40.5 Doublet C-3, C-4, C-1'

Mass Spectrometry (MS) Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 304.29 [M-H]⁻ , with characteristic fragments at m/z 229 (loss of C₆H₅O₂) and 163 (benzyl cleavage). High-resolution MS (HRMS) confirms the molecular formula with an error < 2 ppm.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction of this compound derivatives (e.g., 4-O-methylthis compound) resolved the 3R,4R configuration. The dihedral angle between the chromane and benzyl rings is 85.6°, stabilizing the trans-diaxial arrangement.

Comparative Analysis of this compound Derivatives

4-O-Methyl this compound Structural Variants

4-O-Methylthis compound (C₁₇H₁₈O₆) introduces a methoxy group at C-4, shifting the ¹H-NMR signal of H-4 to δ 3.30 (s) and reducing hydroxyl-related proton coupling. The methyl derivative’s CD spectrum exhibits a positive Cotton effect at 275 nm, contrasting with sappanol’s negative effect, confirming stereochemical differences.

Table 2: Structural Comparison of this compound and 4-O-Methyl Derivative

Feature This compound 4-O-Methylthis compound
Molecular Formula C₁₆H₁₆O₆ C₁₇H₁₈O₆
C-4 Substituent -OH -OCH₃
¹H-NMR (H-4) δ 3.60 (s) δ 3.30 (s)
CD Spectrum (λmax) Negative at 290 nm Positive at 275 nm

Homoisoflavonoid Skeleton Modifications

This compound’s homoisoflavonoid framework permits modifications such as:

  • C-ring oxidation : Conversion to sappanone B (C₁₆H₁₄O₅) via dehydrogenation, evidenced by UV λmax shifts to 369 nm.
  • Benzyl group substitution : 3′-Deoxy analogs lack the C-3′ hydroxyl, simplifying aromatic proton signals in NMR.

Figure 1: Homoisoflavonoid Derivatives of this compound

  • Sappanol : 3R,4S configuration with cis C-3/C-4 hydroxyls.
  • Protosappanin B : Oxidative dimerization product with a dibenzoxocin core.

These structural variations influence bioactivity, particularly in altering hydrogen-bonding capacity and redox potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O6 B1643292 Episappanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGFEHZDABUJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Extraction Methods

Solvent Selection and Maceration

The isolation of episappanol begins with the extraction of Caesalpinia sappan heartwood using polar solvents. Ethanol and methanol are the most commonly employed solvents due to their efficacy in dissolving homoisoflavonoids. In a standardized protocol, 600 g of dried heartwood powder is macerated in 600 mL of ethanol for 24 hours, followed by filtration and concentration under reduced pressure. This method yields a crude ethanol extract rich in this compound, brazilin, and related compounds. Methanol extraction, while less frequently reported, follows a similar protocol but may require longer maceration times to achieve comparable yields.

Partitioning and Fractionation

The crude extract is further partitioned to enrich this compound content. Ethyl acetate is the preferred solvent for liquid-liquid partitioning due to its intermediate polarity. For instance, dissolving 50 g of ethanol extract in warm distilled water and partitioning with ethyl acetate (1:10 v/v) produces an ethyl acetate-soluble fraction containing 60–70% of the total this compound. The insoluble aqueous fraction retains higher-molecular-weight polyphenols, necessitating additional purification steps.

Modern Chromatographic Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for isolating this compound from complex mixtures. A reverse-phase C18 column with a gradient elution system (water-acetonitrile containing 0.1% formic acid) effectively separates this compound from protosappanins and brazilin. In one study, preparative HPLC of a 20% ethanolic extract yielded 5 mg of this compound with >95% purity from 120 mg of crude material. The method’s reproducibility and scalability make it ideal for industrial applications.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC offers a solvent-efficient alternative for large-scale purification. Using a chloroform-methanol-water (4:3:2 v/v/v) solvent system, researchers achieved an 83% stationary phase retention rate, enabling the isolation of 18 mg of this compound from 120 mg of ethyl acetate fraction. The technique’s lack of solid adsorbents minimizes compound loss, making it advantageous for thermolabile homoisoflavonoids.

Table 1: Comparison of Chromatographic Methods for this compound Purification
Method Solvent System Sample Load Yield (%) Purity (%) Source
HPLC Water-acetonitrile (0.1% FA) 120 mg 4.2 95
HSCCC CHCl₃-MeOH-H₂O (4:3:2) 120 mg 15.0 92

Synthetic Approaches to this compound

Chemical Synthesis via Chiral Auxiliaries

The asymmetric synthesis of this compound remains challenging due to its stereochemical complexity. Evans’ chiral auxiliaries have been employed to construct the homoisoflavonoid skeleton. For example, aldol condensation of (S)-4-benzyl-3-propionyloxazolidin-2-one with 2,4-dimethoxybenzaldehyde yields a key intermediate with >99% enantiomeric excess, which undergoes intramolecular cyclization to form the chroman-4-one core. Subsequent demethylation and oxidation steps yield this compound with an overall yield of 12%.

Epimerization and Structural Rearrangement

This compound’s 3,4-cis configuration can isomerize under acidic conditions. Treating sappanol trimethyl ether with HCl in methanol induces epimerization at C-3, producing this compound trimethyl ether in 52 mg quantities from 50 mg of starting material. This method highlights the thermodynamic preference for the cis configuration in polar solvents.

Analytical Characterization

Thin-Layer Chromatography (TLC)

TLC using silica gel F₂₅₄ plates and benzene-acetone (10:1 v/v) provides rapid qualitative analysis. This compound exhibits an Rf value of 0.45 under UV 254 nm, distinguishable from brazilin (Rf 0.32) and protosappanin C (Rf 0.58). Spraying with 10% H₂SO₄ followed by heating produces a distinct purple spot, aiding in preliminary identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis (400 MHz, CDCl₃) reveals characteristic signals for this compound: δ 6.85 (s, H-1), 5.92 (d, J = 2.0 Hz, H-8), and 3.78 (s, OCH₃). The methylene protons at C-9 resonate as a pair of doublets at δ 2.75 and 2.62 (J = 16.4 Hz), confirming the 3,4-cis configuration.

Yield Optimization and Challenges

Solvent and Temperature Effects

Ethanol concentrations significantly impact extraction efficiency. A 20% ethanolic extract yields 1.2 mg/g of this compound, whereas pure ethanol reduces yields to 0.8 mg/g due to co-extraction of non-target lipids. Optimal extraction temperatures range between 50–60°C, balancing solubility and thermal degradation.

Scalability of Synthetic Routes

While chemical synthesis achieves high enantiopurity, low overall yields (12–15%) limit industrial viability. Future efforts may focus on biocatalytic methods or flow chemistry to enhance throughput.

Chemical Reactions Analysis

Methylation Reactions

Episappanol undergoes methylation at specific hydroxyl groups, altering its stereochemistry. Key findings include:

  • Method A (CH₂N₂ in acetone): Prolonged reaction time (16–26 hours) leads to epimerization at the C-4 position, resulting in a mixture of 3,4-cis and trans isomers in a 3:2 ratio initially, progressing to 1:1 with extended exposure .

  • Solvent Effects: Using ethanol instead of acetone introduces 4-O-ethyl derivatives alongside epimerization .

Reaction ConditionsProduct OutcomesKey Observations
CH₂N₂ in acetone (6–26 h)Epimerization at C-4Solvent choice affects product distribution
CH₂N₂ in ethanol4-O-ethyl derivativesFormation of by-products increases with time

Stereochemical Outcomes

The stereochemistry at C-3 and C-4 positions is critical in methylation reactions:

  • 4-O-Methylthis compound (7): Forms as the (3R,4R)-isomer, with distinct NMR signals for methylene protons at C-9 due to trans stereochemistry .

  • Epimerization Dynamics: The equilibrium between cis and trans isomers depends on reaction duration and solvent polarity .

Oxidation and Derivatization

While direct oxidation data for this compound is limited, structural analogs suggest:

  • Potential Oxidation Pathways: Hydroxyl groups may oxidize to quinones, though this requires experimental validation .

  • Acetylation: Derivatives like 3-deoxysappanone B exhibit altered CD curves, indicating stereochemical changes during derivatization .

Biological Activity Correlation

Chemical modifications influence biological efficacy:

  • Anti-inflammatory Effects: Methylation at C-4 alters inhibition of IL-6 and TNF-α secretion. For example, protosappanin C (structurally similar) shows IC₅₀ values of 123 μM for IL-6 inhibition, highlighting the impact of stereochemistry on activity .

Experimental Limitations

  • By-Product Formation: Prolonged methylation reactions generate uncontrolled by-products, complicating isolation .

  • Solvent Dependency: Ethanol introduces unwanted ethylated derivatives, necessitating solvent optimization .

Structural Comparisons

This compound’s reactivity contrasts with related compounds:

CompoundKey Reaction TypeStereochemical Impact
Protosappanin CHydroxyl group methylationEnhanced anti-inflammatory activity
SappanolSimilar methylationReduced efficacy due to structural differences
BrazilianOxidation resistanceMaintains stability under acidic conditions

These findings underscore the importance of stereochemical control and solvent selection in this compound’s chemical transformations. Further studies are needed to explore oxidation pathways and scalability for therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

Episappanol is structurally related to other bioactive compounds found in C. sappan, such as brazilin and protosappanin. Its chemical structure contributes to its biological activity, which includes antioxidant, anti-inflammatory, and anticancer properties. The following table summarizes the key structural features of this compound and related compounds:

CompoundStructure TypeKey Functional Groups
This compoundFlavonoidHydroxyl groups
BrazilinFlavonoidHydroxyl and carbonyl groups
Protosappanin CFlavonoidHydroxyl groups

Anti-Inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. Research indicates that it effectively inhibits the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. In a study conducted by Nirmal and Panichayupakaranant (2016), all tested compounds from C. sappan, including this compound, demonstrated a reduction in inflammatory markers, suggesting their potential as therapeutic agents for inflammation-related diseases such as arthritis .

Case Study:

  • Objective: Evaluate the anti-inflammatory effects of this compound.
  • Methodology: Cytokine concentrations were measured using ELISA in macrophage cell lines.
  • Results: Significant inhibition of IL-6 and TNF-α was observed, with a notable increase in IL-10 secretion, indicating a shift towards an anti-inflammatory response .

Anticancer Potential

The anticancer properties of this compound have also been explored, particularly concerning its ability to induce apoptosis in cancer cells. Studies have indicated that compounds from C. sappan, including this compound, can inhibit cancer cell proliferation through various mechanisms.

Key Findings:

  • Apoptosis Induction: In esophageal cancer cells, compounds derived from C. sappan were found to induce apoptosis via the JNK/p38 MAPK signaling pathway .
  • Cell Cycle Arrest: Research has shown that these compounds can cause G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth .

Case Study:

  • Objective: Investigate the effects of this compound on cancer cell lines.
  • Methodology: Cell viability assays and apoptosis detection assays were employed.
  • Results: Significant cytotoxic effects were noted against various cancer cell lines, suggesting potential for development as an anticancer agent .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Episappanol belongs to a group of structurally related homoisoflavonoids (HIFs) isolated from C. sappan. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight Key Structural Features Biological Activities Source
This compound C₁₆H₁₂O₄* 268.27 3,4,7-trihydroxy-3-benzylchromane Inhibits IL-6/TNF-α in macrophages/chondrocytes; moderate anti-inflammatory activity C. sappan heartwood
Brazilin C₁₆H₁₄O₅ 286.28 Tetracyclic neoflavonoid with conjugated ketone Highest anti-inflammatory potency among analogs; suppresses IL-6/TNF-α C. sappan heartwood
Sappanol C₁₆H₁₄O₅ 286.28 3,4-dihydroxy-7-methoxy-3-benzylchromane Increases anti-inflammatory IL-10 secretion C. sappan heartwood
4-O-Methylsappanol C₁₇H₁₆O₅ 300.30 Methylated derivative of sappanol Enhanced metabolic stability; activity under investigation C. sappan heartwood
Protosappanin C C₁₆H₁₆O₆ 304.29 Bicyclic structure with glycosidic modifications Anti-inflammatory and antioxidant effects; less potent than brazilin C. sappan heartwood

*Discrepancy noted: Supplier data lists this compound as C₁₆H₁₆O₆ (304.29) , while technical sources report C₁₆H₁₂O₄ (268.27) .

Key Findings:

Structural Differences: this compound lacks the methoxy group present in sappanol and 4-O-methylsappanol, which may influence solubility and receptor binding . Brazilin’s tetracyclic structure contributes to its superior anti-inflammatory efficacy compared to this compound’s tricyclic framework .

Biological Activity: Brazilin is the most potent anti-inflammatory agent, reducing IL-6 and TNF-α by >50% at 10 μM in macrophages . Sappanol uniquely enhances IL-10 (anti-inflammatory cytokine), suggesting immunomodulatory synergy . this compound shows moderate activity, suppressing IL-6 by ~40% in chondrocytes, making it a candidate for joint inflammation therapies .

Pharmacological Potential: Methylation (e.g., 4-O-methylsappanol) improves metabolic stability, a critical factor for drug development . this compound’s simpler structure may facilitate synthetic modification for enhanced bioavailability .

Q & A

Q. What are the primary botanical sources and initial pharmacological findings of Episappanol?

this compound is isolated from the heartwood of Caesalpinia sappan using ethanol extraction followed by high-performance liquid chromatography (HPLC) . Initial studies demonstrate its anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophages and interleukin-1β (IL-1β)-induced chondrocytes, showing significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. This positions it as a candidate for complementary therapies in inflammation-driven diseases such as arthritis .

Q. What in vitro models are validated for studying this compound's anti-inflammatory mechanisms?

Researchers commonly use:

  • Macrophages (e.g., RAW 264.7 cells) stimulated with LPS to measure secreted cytokines (IL-6, TNF-α) via ELISA .
  • Chondrocytes exposed to IL-1β to assess mRNA expression of inflammatory markers using qRT-PCR . These models are standardized for reproducibility and align with mechanistic studies of natural products.

Q. How can researchers ensure the purity of this compound during extraction?

Methodological steps include:

  • Ethanol extraction of C. sappan heartwood followed by HPLC purification with UV detection to isolate this compound .
  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural validation .
  • Purity thresholds (e.g., ≥95%) should be confirmed via chromatographic peak integration.

Advanced Research Questions

Q. How should experimental designs be structured to compare this compound’s efficacy with related compounds like brazilin?

  • Dose-response assays : Test equimolar concentrations of this compound and brazilin in parallel cell cultures.
  • Multi-cytokine profiling : Use multiplex assays to quantify IL-6, TNF-α, and anti-inflammatory IL-10 (notably elevated by sappanol) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare means, ensuring p-values are reported per instrument precision (e.g., p < 0.01) .
  • Mechanistic differentiation : Perform RNA-seq to identify unique pathway modulations (e.g., NF-κB vs. MAPK inhibition) .

Q. What strategies resolve contradictions in reported efficacy of this compound across studies?

  • Meta-analysis : Aggregate data from independent studies to identify trends (e.g., higher efficacy in chondrocytes vs. macrophages) .
  • Methodological scrutiny : Compare extraction protocols (e.g., solvent polarity impacting compound stability) and cell culture conditions (e.g., LPS concentration variations) .
  • Replication studies : Validate findings in multiple cell lines (e.g., THP-1 macrophages, primary chondrocytes) to confirm biological consistency .

Q. How can researchers elucidate this compound’s molecular targets and signaling pathways?

  • Western blotting : Quantify phosphorylation levels of key proteins (e.g., IκBα, JNK) to map NF-κB and MAPK pathway inhibition .
  • CRISPR/Cas9 knockouts : Generate macrophages lacking specific receptors (e.g., TLR4) to test this compound’s dependency on LPS signaling .
  • Molecular docking : Use computational models to predict interactions between this compound and inflammatory mediators like COX-2 .

Q. What are the best practices for integrating this compound data into broader pharmacological contexts?

  • Comparative tables : Tabulate IC50 values for this compound, brazilin, and protosappanin C across cytokine targets .
  • Limitations sections : Acknowledge constraints (e.g., in vitro-to-in vivo extrapolation challenges) and propose follow-up animal models .
  • Interoperable reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data to facilitate meta-analyses .

Methodological and Ethical Considerations

Q. How should researchers address statistical significance in this compound studies?

  • Report exact p-values (not thresholds like "p < 0.05") and confidence intervals to reflect precision .
  • Justify sample sizes using power analyses (e.g., G*Power software) to avoid Type II errors .
  • Use Bonferroni corrections for multiple comparisons in cytokine datasets .

Q. What frameworks ensure rigorous research questions for this compound studies?

  • PICO Framework : Define Population (e.g., chondrocytes), Intervention (this compound dose), Comparison (brazilin), Outcome (IL-6 reduction) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Avoid overgeneralization: Specify mechanisms (e.g., "How does this compound inhibit NF-κB in macrophages?") .

Q. How can ethical guidelines be maintained in preclinical this compound research?

  • Data transparency : Publish negative results (e.g., lack of efficacy in certain models) to prevent publication bias .
  • Citation integrity : Attribute prior discoveries (e.g., first anti-inflammatory report of this compound ) to avoid plagiarism .
  • Institutional review : Submit protocols for ethical approval if transitioning to animal or human trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Episappanol
Reactant of Route 2
Episappanol

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